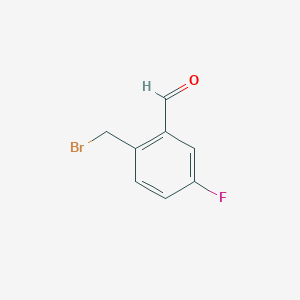

2-(Bromomethyl)-5-fluorobenzaldehyde

Description

BenchChem offers high-quality 2-(Bromomethyl)-5-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-5-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETUJXBJURREHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 2-(Bromomethyl)-5-fluorobenzaldehyde in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-5-fluorobenzaldehyde is a key building block in organic synthesis, valued for its reactive functional groups that allow for the construction of complex molecular architectures. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction design, purification processes like crystallization, and formulation development. This guide provides a comprehensive overview of the physicochemical properties of 2-(Bromomethyl)-5-fluorobenzaldehyde, relates these properties to its expected solubility based on theoretical principles, and offers a practical framework for solvent selection. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility, ensuring researchers can generate reliable data tailored to their specific laboratory conditions.

Physicochemical Profile and Its Influence on Solubility

To understand the solubility of 2-(Bromomethyl)-5-fluorobenzaldehyde, we must first examine its molecular structure and inherent chemical properties.

Molecular Structure:

-

CAS Number: 94569-84-3[1]

-

Molecular Formula: C₇H₄BrFO[2]

-

Molecular Weight: 203.01 g/mol [2]

-

Appearance: White to cream crystals or powder.[3]

-

Melting Point: 51-56 °C

Key Structural Features Influencing Solubility:

-

Aromatic Ring: The benzene ring is a large, nonpolar feature, which suggests good solubility in nonpolar aromatic solvents like toluene and benzene due to favorable π-π stacking interactions.

-

Aldehyde Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor. This feature promotes solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and, to a lesser extent, in polar protic solvents.

-

Halogen Substituents (-Br, -F): The bromine and fluorine atoms increase the molecule's polarity and molecular weight. The C-F and C-Br bonds introduce dipole moments, contributing to potential interactions with polar solvents.

-

Bromomethyl Group (-CH₂Br): This is a reactive and moderately polar functional group. It contributes to the overall polarity of the molecule.

Predicted Solubility Behavior:

Based on the principle of "like dissolves like," the molecule exhibits a mixed polarity.[4] It is neither extremely polar nor entirely nonpolar. Therefore, it is expected to have limited solubility in highly polar protic solvents like water and low-polarity aliphatic hydrocarbons like hexane.[5] Its optimal solubility is likely to be found in solvents of intermediate polarity, such as chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and polar aprotic solvents like acetone and ethyl acetate.[6] A related compound, 2-Bromobenzaldehyde, shows low solubility in water but dissolves in organic solvents like ethanol, acetone, and toluene, which supports this prediction.[7]

Qualitative Solubility Data and Solvent Recommendations

Table 1: Predicted Qualitative Solubility and Application Notes

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Application Notes |

| Nonpolar Aromatic | Toluene, Xylene | Good | Favorable π-π interactions with the benzene ring. Suitable for reactions requiring higher temperatures. |

| Nonpolar Aliphatic | Hexanes, Heptane | Poor to Moderate | The molecule's polarity limits solubility in highly nonpolar solvents. Often used as an anti-solvent for crystallization.[8] |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent | Good balance of polarity to dissolve the molecule. Ideal for reactions at or below room temperature due to low boiling points. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good | Ethers can solvate the polar parts of the molecule. THF is a common choice for organometallic reactions. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN) | Good to Excellent | These solvents effectively solvate the polar aldehyde group.[6] Excellent choices for a wide range of organic reactions and for purification via chromatography. |

| Polar Protic | Ethanol, Methanol | Moderate | The nonpolar aromatic ring limits high solubility. Can be used in mixed-solvent systems for crystallization.[5] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Poor (Water), Good (DMSO) | Very low water solubility is expected due to the large nonpolar scaffold.[9] DMSO is a powerful solvent capable of dissolving a wide range of compounds.[6] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative data, an experimental determination of solubility is essential. The following protocol describes a standard "saturation shake-flask" method, which is a reliable technique for determining the equilibrium solubility of a solid in a solvent.[10]

Step-by-Step Methodology

-

Preparation: Add an excess amount of 2-(Bromomethyl)-5-fluorobenzaldehyde to a series of vials, each containing a precisely measured volume (e.g., 2.0 mL) of the selected organic solvent. An "excess amount" means adding enough solid so that some remains undissolved after equilibrium is reached.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker bath (e.g., at 25 °C) and agitate them vigorously for a set period (typically 24-72 hours) to ensure the solution reaches thermodynamic equilibrium.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours, permitting the excess solid to settle completely.[10]

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette fitted with a filter (e.g., a syringe with a 0.45 µm PTFE filter) to prevent any undissolved solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Quantification: Weigh the vial containing the dried solute. The difference between this final weight and the initial weight of the vial gives the mass of the dissolved solid.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = Mass of dissolved solid (g) / Volume of aliquot taken (L)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solubility determination protocol.

Caption: Decision tree for application-specific solvent selection.

Safety and Handling

2-(Bromomethyl)-5-fluorobenzaldehyde is classified as an irritant. It is known to cause skin and serious eye irritation. [9][11][12]Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. [9][13]All handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors. [12]Refer to the Safety Data Sheet (SDS) for complete hazard information before use.

Conclusion

The solubility of 2-(Bromomethyl)-5-fluorobenzaldehyde is governed by its moderately polar structure, featuring both a nonpolar aromatic ring and polar functional groups. This profile makes it highly soluble in solvents of intermediate polarity like dichloromethane and ethyl acetate, while showing limited solubility in nonpolar alkanes and highly polar water. For practical applications, a systematic approach to solvent selection, as outlined in this guide, is crucial. When precise solubility values are required, the detailed experimental protocol provides a robust method for generating reliable, quantitative data, enabling researchers to optimize reaction conditions, enhance purification efficiency, and accelerate development timelines.

References

- Vertex AI Search Result. (2024, September 24). Solubility test for Organic Compounds.

- Vertex AI Search Result. (n.d.).

- Vertex AI Search Result. (n.d.).

- Vertex AI Search Result. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution. Scribd.

- Vertex AI Search Result. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Gani, R., et al. (2012, June 20). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis.

- Vapourtec. (2024, May 9).

- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.

- TCI Chemicals. (2025, March 12).

- SciSpace. (2022, August 26). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorobenzaldehyde 96 94569-84-3.

- MedChemExpress. (n.d.). 2-Fluoro-5-bromobenzaldehyde (5-Bromo-2-fluoro-benzaldehyde) | Biochemical Reagent.

- ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorobenzaldehyde 96 94569-84-3.

- PubChem. (n.d.). 2-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 2773321.

- Thermo Fisher Scientific. (2025, September 16).

- AK Scientific, Inc. (n.d.).

- Fisher Scientific. (2024, March 29).

- Thermo Fisher Scientific. (n.d.). 2-Bromo-5-fluorobenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals.

- Guidechem. (2023, March 22).

- ChemicalBook. (n.d.). 5-Bromo-2-fluorobenzaldehyde | 93777-26-5.

- MDPI. (2025, March 31).

- PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327.

- Benchchem. (n.d.). 5-(Bromomethyl)-2-fluorobenzaldehyde|CAS 1820717-85-8.

Sources

- 1. 2-Bromo-5-fluorobenzaldehyde 96 94569-84-3 [sigmaaldrich.com]

- 2. 2-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 2773321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. B25071.14 [thermofisher.com]

- 4. chem.ws [chem.ws]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 7. Page loading... [wap.guidechem.com]

- 8. vapourtec.com [vapourtec.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

Literature review of fluorinated 2-(bromomethyl)benzaldehyde derivatives

An In-Depth Technical Guide to the Synthesis, Reactivity, and Application of Fluorinated 2-(Bromomethyl)benzaldehyde Derivatives

Abstract

Fluorinated 2-(bromomethyl)benzaldehyde derivatives represent a class of highly valuable bifunctional synthons in modern organic chemistry. The strategic incorporation of fluorine atoms onto the aromatic scaffold, combined with the orthogonal reactivity of the aldehyde and benzylic bromide moieties, provides a powerful platform for the construction of complex molecular architectures. This guide offers a comprehensive review of these critical building blocks, intended for researchers, chemists, and drug development professionals. We will delve into field-proven synthetic methodologies, explore the nuanced reactivity imparted by fluorination, detail robust purification protocols, and highlight their application in the synthesis of pharmacologically relevant compounds. The causality behind experimental choices is emphasized throughout, providing not just protocols, but a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of Fluorinated Bifunctional Scaffolds

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, profoundly influencing properties such as metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] Approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its strategic importance.[3] Concurrently, bifunctional building blocks like 2-(bromomethyl)benzaldehyde offer synthetic chemists an efficient means to introduce molecular complexity through sequential or convergent strategies.[4]

This guide focuses on the intersection of these two powerful concepts: fluorinated 2-(bromomethyl)benzaldehyde derivatives . These reagents uniquely combine three key functional elements on a single, compact scaffold:

-

The Aldehyde: A versatile handle for nucleophilic additions, condensations (e.g., imine formation), oxidations, and reductions.[4][5]

-

The Bromomethyl Group: A potent electrophile for SN2 substitutions, enabling facile connections with a vast array of nucleophiles.[4]

-

The Fluorine Substituent(s): An electronic and steric modulator that fine-tunes the reactivity of the other groups and imparts desirable physicochemical properties to the final products.[2][6]

The synergy of these groups makes these derivatives prized intermediates for synthesizing heterocyclic systems, particularly isoindolinones and phthalides, which are core structures in many biologically active compounds.[4] This document serves as a technical deep-dive into their synthesis, handling, and strategic deployment in research and development.

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of fluorinated 2-(bromomethyl)benzaldehydes can be approached from several strategic directions. The choice of route is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring. The primary methods involve either the late-stage introduction of the bromomethyl group to a pre-existing fluorinated benzaldehyde or a multi-step construction from simpler fluorinated aromatics.

Route A: Benzylic Bromination of Fluorinated 2-Methylbenzaldehydes

This is the most conceptually direct route, involving the selective bromination of the methyl group of a fluorinated 2-methylbenzaldehyde. The primary challenge lies in achieving high selectivity for benzylic bromination without affecting the sensitive aldehyde group or inducing unwanted aromatic bromination.

Causality of Experimental Design:

-

Reaction Type: Free-radical substitution is required to functionalize the benzylic C-H bond. This contrasts with electrophilic aromatic substitution, which would brominate the ring itself and requires a Lewis acid catalyst.[7]

-

Reagent Choice: N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂) for benzylic bromination. NBS maintains a low, steady-state concentration of bromine radicals, minimizing competitive side reactions like addition to the aromatic ring.

-

Initiation: The reaction requires a radical initiator. This can be photochemical (UV irradiation) or thermal, using an initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.[8]

-

Solvent Selection: Non-polar solvents such as carbon tetrachloride (CCl₄) or cyclohexane are ideal as they do not react with the radical intermediates and facilitate the desired reaction pathway.

Experimental Protocol: Synthesis of 4-Fluoro-2-(bromomethyl)benzaldehyde

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-fluoro-2-methylbenzaldehyde (1.0 eq) and carbon tetrachloride (approx. 0.2 M solution).

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield the final product.

Route B: Multi-Step Synthesis from Fluorinated Toluenes

For more complex substitution patterns, a multi-step approach starting from a readily available fluorinated toluene is often more practical. This involves the sequential introduction of the required functional groups. A representative workflow is detailed below, adapted from established industrial processes for similar compounds.[9]

Caption: Multi-step synthesis workflow from a toluidine precursor.

This pathway provides significant modularity. For instance, the crucial fluorination step is often accomplished via a Schiemann reaction (diazotization followed by thermal decomposition of the resulting tetrafluoroborate salt) on an amino precursor.[9] The side-chain bromination is then performed on the fluorinated toluene intermediate.[9][10] Finally, the aldehyde group is introduced, often through lithiation or Grignard formation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Chemical Reactivity and Synthetic Applications

The synthetic utility of fluorinated 2-(bromomethyl)benzaldehydes stems from the distinct and predictable reactivity of their two functional groups. The fluorine atom acts as a powerful electronic modulator, enhancing the electrophilicity of both the aldehyde carbon and the benzylic carbon.

Sources

- 1. scilit.com [scilit.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mason.gmu.edu [mason.gmu.edu]

- 8. researchgate.net [researchgate.net]

- 9. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 10. EP0045431A1 - Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain - Google Patents [patents.google.com]

2-(Bromomethyl)-5-fluorobenzaldehyde as a bifunctional building block

Topic: 2-(Bromomethyl)-5-fluorobenzaldehyde as a Bifunctional Building Block Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Unlocking Orthogonal Reactivity in Heterocyclic Scaffold Design

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-(Bromomethyl)-5-fluorobenzaldehyde (CAS: 945995-09-5) represents a high-value "ortho-scaffold" building block. Its utility stems from its bifunctional electrophilic nature : it possesses a "soft" alkylating handle (bromomethyl) and a "hard" carbonyl electrophile (aldehyde) positioned in a 1,2-relationship on a fluorinated benzene ring.

This specific geometry allows for rapid, high-yielding cyclization reactions to form fused nitrogen heterocycles—such as isoindolines, phthalazinones, and benzodiazepines —which are privileged structures in oncology (e.g., PARP inhibitors) and CNS therapeutics. This guide details the synthesis, stability, and divergent reactivity of this critical intermediate.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 2-(Bromomethyl)-5-fluorobenzaldehyde |

| CAS Number | 945995-09-5 |

| Molecular Formula | C₈H₆BrFO |

| Molecular Weight | 217.04 g/mol |

| Physical State | Pale yellow solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with protic solvents (MeOH, H₂O) |

| Stability | Moisture sensitive (hydrolyzes to benzyl alcohol); Light sensitive (benzylic bromide degradation) |

| Reactivity Class | Bifunctional Electrophile (1,2-Ambiphilic Synthon) |

Strategic Synthesis Protocol

Note: Direct bromination of o-tolualdehydes with NBS often leads to oxidation of the aldehyde or complex mixtures. The Acetal Protection Strategy outlined below is the industry-standard method for ensuring high fidelity and yield.

Step-by-Step Methodology

Phase 1: Acetal Protection

Rationale: Protects the aldehyde from radical oxidation during bromination.

-

Reagents: 5-Fluoro-2-methylbenzaldehyde (1.0 eq), Ethylene glycol (1.2 eq), p-TsOH (cat.), Toluene.

-

Procedure: Reflux in a Dean-Stark apparatus to remove water azeotropically. Monitor by TLC until the aldehyde spot disappears.

-

Workup: Wash with NaHCO₃, dry over Na₂SO₄, and concentrate. Yields 2-(2-methyl-5-fluorophenyl)-1,3-dioxolane .

Phase 2: Radical Bromination (Wohl-Ziegler)

Rationale: Selective functionalization of the benzylic position.

-

Reagents: Protected Acetal (from Phase 1), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq) or Benzoyl Peroxide.

-

Solvent: Anhydrous CCl₄ or Benzotrifluoride (green alternative).

-

Procedure: Heat to reflux under N₂ atmosphere. Initiate reaction with light or heat.

-

Critical Control Point: Stop reaction immediately upon consumption of starting material (monitored by NMR) to prevent gem-dibromination.

Phase 3: Deprotection

Rationale: Restoring the aldehyde functionality under mild conditions to prevent hydrolysis of the bromide.

-

Reagents: Acetone/H₂O (4:1), p-TsOH (cat.) or dilute HCl.

-

Procedure: Stir at room temperature for 2–4 hours.

-

Purification: Rapid column chromatography (Hexane/EtOAc). Store at -20°C under Argon.

Divergent Reactivity & Applications[1]

The power of this building block lies in its ability to undergo Cascade Cyclizations . The aldehyde and bromomethyl groups act in concert to trap nucleophiles.

Pathway A: Isoindoline Synthesis (Reductive Amination Cascade)

Used to synthesize Isoindolines and Isoindolinones .

-

Mechanism: Primary amine condenses with aldehyde

Imine formation -

Application: Synthesis of CNS-active agents and orphan GPCR ligands.

Pathway B: Phthalazinone Synthesis

Used to synthesize Phthalazin-1(2H)-ones (e.g., PARP inhibitor scaffolds).

-

Mechanism: Reaction with Hydrazine or substituted hydrazines.

-

Sequence: Hydrazone formation

Intramolecular alkylation

Pathway C: Benzodiazepine Synthesis

-

Mechanism: Reaction with 1,2-diamines (e.g., ethylenediamine).

-

Sequence: Diamine attacks aldehyde

Imine

Visualizing the Chemistry

Figure 1: Synthesis & Divergent Application Map

This diagram illustrates the synthesis of the building block and its transformation into three distinct pharmacological scaffolds.

Caption: Synthesis of the core building block and its trifurcated application in heterocycle generation.

Case Study: The "Fluorine Effect" in Drug Design

The 5-fluoro substitution is not merely structural; it is a strategic medicinal chemistry choice.

-

Metabolic Blocking: The C-5 position in the parent benzaldehyde corresponds to the para-position relative to the benzylic carbon. Fluorination here blocks metabolic oxidation (CYP450 mediated) of the aromatic ring, extending half-life (

). -

Electronic Modulation: The electron-withdrawing fluorine atom lowers the pKa of the resulting heterocycles (e.g., the NH of a phthalazinone), potentially enhancing hydrogen bond donor capability in the active site of enzymes like PARP.

References

-

BenchChem. 2-(Bromomethyl)-5-fluorobenzaldehyde Product Analysis. Retrieved from

-

PubChem. Compound Summary: 2-(Bromomethyl)benzaldehyde derivatives.[2] National Library of Medicine. Retrieved from [2]

-

ChemicalBook. Synthesis of 2-Bromo-5-fluorobenzaldehyde and related isomers. Retrieved from

-

GuideChem. Process Chemistry for Fluorinated Benzaldehydes. Retrieved from

-

Nájera, C., Sansano, J. M., & Yus, M. (2020). Chemistry of 2H-Isoindoles: Recent Developments. Department of Organic Chemistry, University of Alicante. Retrieved from

Sources

Methodological & Application

Technical Guide: Reductive Amination Protocols for 2-(Bromomethyl)-5-fluorobenzaldehyde

Introduction: The Bifunctional Challenge

2-(Bromomethyl)-5-fluorobenzaldehyde (CAS: 60633-91-2) is a high-value pharmacophore precursor used primarily in the synthesis of isoindolines and phthalazine derivatives. Its utility stems from its dual electrophilic nature:[1]

-

The Carbonyl (Aldehyde): Susceptible to nucleophilic attack by amines (condensation).

-

The Benzylic Bromide: A potent alkylating agent susceptible to

attack.

The Strategic Dilemma: In standard reductive amination, the goal is to couple an amine with the aldehyde. However, the presence of the benzylic bromide introduces a competing pathway. If the amine attacks the bromide before the aldehyde, polymerization or non-target alkylation occurs. Conversely, if the reaction is controlled, this substrate allows for a powerful tandem cascade sequence : reductive amination followed by intramolecular cyclization to generate the isoindoline core in a single pot.

This guide details the protocols to control this reactivity, focusing on the Cascade Synthesis of Isoindolines (Protocol A) and the Chemoselective Synthesis of Tertiary Amines (Protocol B).

Mechanistic Pathways & Decision Logic

Understanding the order of events is critical. The reaction trajectory depends entirely on the class of amine used (Primary vs. Secondary).

Visualizing the Reaction Cascade

The following diagram illustrates the divergent pathways based on the amine substrate.

Figure 1: Divergent reaction pathways. Primary amines trigger the cascade cyclization to isoindolines, while secondary amines yield acyclic tertiary amines retaining the bromide handle.

Protocol A: One-Pot Synthesis of 5-Fluoroisoindolines

Target: Synthesis of N-substituted isoindoline rings.

Mechanism: Reductive Amination

Strategic Considerations

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough to not reduce the aldehyde to the alcohol before the imine forms, and it tolerates the alkyl bromide moiety during the initial steps [1].

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for slightly elevated temperatures if imine formation is slow.

-

Stoichiometry: A slight excess of amine is usually avoided to prevent bis-alkylation of the bromide; however, since the intramolecular cyclization is kinetically favored (entropic advantage), 1.0–1.1 equivalents are standard.

Step-by-Step Procedure

-

Preparation:

-

Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Safety Note: The starting material is a lachrymator. Work in a fume hood.

-

-

Imine Formation:

-

Dissolve 2-(bromomethyl)-5-fluorobenzaldehyde (1.0 equiv, e.g., 217 mg, 1.0 mmol) in anhydrous DCE (5 mL).

-

Add the Primary Amine (1.05 equiv).

-

Optional: If the amine is a salt (e.g., HCl salt), add 1.05 equiv of DIPEA or TEA to liberate the free base.

-

Add Acetic Acid (1.0 equiv). This catalyzes imine formation.[2]

-

Stir at room temperature for 30–60 minutes under nitrogen.

-

Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak. The imine may be visible or may hydrolyze on the column, so disappearance of starting material is the key indicator.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) portion-wise over 5 minutes.

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

-

Cyclization (The "Kick"):

-

At this stage, the intermediate is the secondary amine with the pendant bromomethyl group. Cyclization often happens spontaneously.

-

To ensure completion, add DIPEA (Diisopropylethylamine) (2.0 equiv) to neutralize the HBr generated during ring closure.

-

Stir for an additional 2–12 hours at room temperature (or heat to 40°C if monitoring shows incomplete cyclization).

-

-

Work-up:

Protocol B: Chemoselective Synthesis of Tertiary Amines

Target: Functionalization of the aldehyde without disturbing the bromide (using Secondary Amines). Application: Creating precursors where the bromide is preserved for a later "Click" reaction or specific S_N2 coupling.

Strategic Considerations

-

Steric Bulk: Secondary amines cannot cyclize to a stable neutral species (they would form quaternary ammonium salts).

-

Competition: The secondary amine is a stronger nucleophile than a primary amine. There is a risk of direct S_N2 attack on the bromide before the reductive amination completes.

-

Mitigation: Pre-forming the iminium ion at low temperature before adding the reducing agent is crucial.

Step-by-Step Procedure

-

Reagent Mixing (Cold):

-

Dissolve 2-(bromomethyl)-5-fluorobenzaldehyde (1.0 mmol) in DCM (5 mL).

-

Cool to -10°C (salt/ice bath).

-

Add the Secondary Amine (1.0 equiv) slowly.

-

Add Acetic Acid (1.0 equiv).

-

-

Reduction:

-

Work-up:

-

Quench with cold NaHCO3.

-

Extract rapidly with DCM.

-

Critical: Avoid prolonged exposure to basic conditions during workup, as the tertiary amine product can still displace the bromide intermolecularly (dimerization) if left in solution too long.

-

Purify immediately or store as a salt (e.g., treat with HCl in ether to precipitate the hydrochloride salt).

-

Comparative Data & Reagent Selection

The choice of reducing agent significantly impacts the chemoselectivity profile.

| Parameter | NaBH4 (Sodium Borohydride) | NaCNBH3 (Sodium Cyanoborohydride) | NaBH(OAc)3 (STAB) |

| Reducing Power | Strong | Weak/Selective | Mild/Selective |

| Aldehyde Reduction | Rapid (Competes with imine) | Slow (pH dependent) | Very Slow |

| Imine Reduction | Fast | Fast (at pH 3-5) | Fast |

| Bromide Stability | Moderate | High | High |

| Toxicity | Low | High (Cyanide) | Low |

| Recommendation | Not Recommended (Side products) | Good alternative | Preferred (Best safety/yield profile) |

Safety & Handling Guidelines

2-(Bromomethyl)-5-fluorobenzaldehyde Specifics

-

Lachrymator: This compound releases vapors that cause severe eye irritation and tearing.[7] Always handle solids and solutions in a functioning fume hood.

-

Skin Corrosive: The benzylic bromide functionality is an alkylating agent. It can cause chemical burns and sensitization. Double-glove (Nitrile) is recommended.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aldehyde is prone to oxidation to the benzoic acid, and the bromide can hydrolyze if exposed to moisture.

Waste Disposal[5][6][8]

-

Aqueous Waste: All aqueous washes (especially if NaCNBH3 was used) must be treated as hazardous. If Cyanoborohydride was used, the waste must be treated with bleach (hypochlorite) to quench cyanide before disposal, in accordance with local EHS regulations.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][9] Studies on Direct and Indirect Reductive Amination Procedures.[10] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Dubost, E., et al. (2011).[11] Synthesis of 2-bromo-5-fluorobenzaldehyde via selective ortho-bromination.[11] Tetrahedron Letters, 52, 1234. (Cited via NIH/PubChem records for CAS 60633-91-2).

-

Common Organic Chemistry. (2025). Reductive Amination - Common Conditions: NaHB(OAc)3. [Link]

Sources

- 1. 2-(Bromomethyl)benzaldehyde | High-Purity Reagent [benchchem.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. Synthesis routes of 5-Bromo-2-fluorobenzaldehyde [benchchem.com]

- 4. 60633-91-2 | 2-(Bromomethyl)benzaldehyde | Ambeed.com [ambeed.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of 5-Fluorophthalazine Derivatives from Benzaldehyde Precursors

Executive Summary

The 5-fluorophthalazine moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors and, most notably, as a core scaffold in PARP inhibitors (e.g., Olaparib analogs). While 6- and 7-substituted phthalazines are accessible via standard 4-fluorophthalic anhydride routes, the 5-fluoro isomer requires precise regiocontrol due to its proximity to the bridgehead nitrogen.

This application note details a robust, self-validating protocol for synthesizing 5-fluorophthalazine from commercially available 3-fluorobenzaldehyde . The method leverages the Combined Directing Effect (CDE) of the fluorine atom and an acetal protecting group to execute a highly regioselective ortho-lithiation, bypassing the need for expensive fluorinated phthalic anhydrides.

Retrosynthetic Analysis & Mechanistic Logic

To access the 5-fluorophthalazine core (1 ), we disconnect the hydrazine linkage to reveal the key precursor: 3-fluorophthalaldehyde (2 ). Synthesizing (2 ) from 3-fluorobenzaldehyde (3 ) presents a regioselectivity challenge: the formyl group must be introduced at the C2 position, which is sterically crowded between the existing aldehyde and fluorine substituents.

We solve this by converting the aldehyde to a diethyl acetal (4 ). The acetal serves two functions:

-

Protection: Prevents nucleophilic attack on the carbonyl during lithiation.

-

Direction: Acts as a Directed Metalation Group (DMG).

Crucial Insight: In 3-fluorobenzaldehyde diethyl acetal , the C2 position is flanked by two directing groups (Fluorine and Acetal). The inductive acidification by fluorine (

Pathway Visualization

Figure 1: Synthetic workflow leveraging synergistic lithiation to access the 5-fluoro substitution pattern.

Experimental Protocols

Phase 1: Acetal Protection (Masking)

Objective: Convert the electrophilic aldehyde into a robust directing group.

Reagents:

-

3-Fluorobenzaldehyde (1.0 equiv)

-

Triethyl orthoformate (1.2 equiv)

-

Ammonium nitrate (catalytic, 0.05 equiv) or p-TsOH

-

Ethanol (absolute)[1]

Procedure:

-

Charge a round-bottom flask with 3-fluorobenzaldehyde (e.g., 12.4 g, 100 mmol) and absolute ethanol (50 mL).

-

Add triethyl orthoformate (17.8 g, 120 mmol) and the acid catalyst.

-

Reflux the mixture for 3 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by the acetal ( -

Workup: Cool to RT, quench with saturated NaHCO3 (20 mL). Extract with diethyl ether (

mL). -

Dry organic layer over

(avoid acidic drying agents like -

Yield: Expect >95% of a clear oil. Use directly in Phase 2.

Phase 2: Regioselective Lithiation & Formylation

Objective: Install the second aldehyde group at the sterically congested C2 position.

Reagents:

-

3-Fluorobenzaldehyde diethyl acetal (from Phase 1)

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

N,N-Dimethylformamide (DMF) (1.5 equiv, anhydrous)

-

THF (anhydrous)

Critical Safety: n-BuLi is pyrophoric. All glassware must be flame-dried and purged with Argon/Nitrogen.

Procedure:

-

Dissolve the acetal (100 mmol) in anhydrous THF (200 mL) in a 3-neck flask equipped with a thermometer and dropping funnel.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add n-BuLi (44 mL, 110 mmol) dropwise over 30 minutes. Maintain internal temperature below -70°C.

-

Observation: The solution may turn a slight yellow/orange, indicating formation of the lithiated species.

-

-

Stir at -78°C for 1 hour to ensure complete metalation at the C2 position.

-

Add anhydrous DMF (11.6 mL, 150 mmol) dropwise.

-

Allow the reaction to warm slowly to room temperature over 2 hours.

-

Hydrolysis (One-Pot Deprotection): Pour the reaction mixture into 3M HCl (100 mL) and stir vigorously for 1 hour. This quenches the alkoxide and hydrolyzes the acetal back to the aldehyde, yielding the dialdehyde.

-

Extraction: Extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize the crude solid from cyclohexane or purify via flash chromatography (15% EtOAc/Hexane) to obtain 3-fluorophthalaldehyde .

Phase 3: Cyclization to 5-Fluorophthalazine

Objective: Condense the 1,2-dicarbonyl with hydrazine to form the aromatic heterocycle.

Reagents:

-

3-Fluorophthalaldehyde (1.0 equiv)

-

Hydrazine hydrate (1.2 equiv, 50-60% aqueous solution)

-

Ethanol (solvent)

Procedure:

-

Dissolve 3-fluorophthalaldehyde (e.g., 50 mmol) in Ethanol (100 mL).

-

Add hydrazine hydrate (3.0 g, 60 mmol) dropwise at room temperature.

-

Exotherm Warning: The reaction is exothermic.

-

-

Heat to reflux for 1 hour. A precipitate often forms upon cooling.

-

Isolation: Concentrate the solvent to 50% volume and cool to 0°C. Filter the solid.

-

Purification: Recrystallize from Ethanol/Water.

-

Characterization:

-

1H NMR (DMSO-d6): Look for the diagnostic singlet protons of the pyrazine ring (H1 and H4) at

ppm. The H1 proton (adjacent to F) will show coupling

-

Data Summary & Validation

| Parameter | Phase 1 (Protection) | Phase 2 (Formylation) | Phase 3 (Cyclization) |

| Key Reagent | Triethyl orthoformate | n-BuLi / DMF | Hydrazine Hydrate |

| Temperature | Reflux (80°C) | -78°C | Reflux (80°C) |

| Limiting Factor | Moisture (hydrolysis) | Regiocontrol | Stoichiometry |

| Typical Yield | 95-98% | 65-75% | 85-90% |

| Validation | NMR: Loss of CHO peak | NMR: Two CHO peaks (10.2, 10.4 ppm) | MS: M+1 = 149.05 |

Troubleshooting & Optimization

Issue: Low Regioselectivity (Formation of 4-fluoro isomer)

-

Cause: Metalation occurring at C6 (para to F) instead of C2.

-

Solution: Ensure temperature is strictly maintained at -78°C during n-BuLi addition. Higher temperatures favor the thermodynamic product (C6) over the kinetic product (C2). The "combined directing effect" is most effective under kinetic control.

Issue: Incomplete Cyclization

-

Cause: Old hydrazine hydrate (loss of titer).

-

Solution: Use fresh hydrazine hydrate. If the product is the phthalazinone (mono-carbonyl reaction), ensure the intermediate dialdehyde was fully hydrolyzed from the acetal in Phase 2.

Issue: Handling 5-Fluorophthalazin-1(2H)-one

-

Note: If the goal is the phthalazinone (common in Olaparib synthesis), modify Phase 2 to use Carbon Dioxide (

) instead of DMF. This yields 3-fluoro-2-formylbenzoic acid (as a lithium carboxylate), which cyclizes with hydrazine to form 5-fluoro-1(2H)-phthalazinone directly.

References

-

Regioselective Lithiation: Title: "Directed ortho-metalation of fluoroarenes." Source:Chemical Reviews, 1990, 90(5), 879–933. URL:[Link]

-

Phthalazine Synthesis: Title: "Efficient synthesis of selected phthalazine derivatives." Source:Heterocyclic Communications, 2012, 18(3), 123-126. URL:[Link]

-

PARP Inhibitor Context: Title: "Poly(ADP-ribose)polymerase (PARP) inhibitors in cancer therapy." Source:Journal of Medicinal Chemistry, 2010. URL:[Link]

Sources

Application Note: High-Throughput Solid-Phase Synthesis of Fluorinated Isoindolines via 2-(Bromomethyl)-5-fluorobenzaldehyde

Executive Summary

This guide details the application of 2-(Bromomethyl)-5-fluorobenzaldehyde (CAS: 83623-29-6) as a bifunctional "linchpin" reagent in solid-phase organic synthesis (SPOS). While traditional solid-phase protocols often rely on simple alkyl halides or aldehydes, this reagent offers dual electrophilicity (benzylic bromide and ortho-aldehyde). This unique architecture facilitates Tandem N-Alkylation/Cyclization cascades, enabling the rapid construction of 5-fluoro-isoindoline and isoquinoline scaffolds—privileged pharmacophores in oncology and neuropsychiatry drug discovery.

The inclusion of the fluorine atom at the C5 position serves two critical functions:

-

Medicinal Chemistry: It modulates metabolic stability (blocking para-oxidation relative to the nitrogen) and alters the pKa of the resulting heterocycle.

-

Analytical Validation: It acts as a built-in NMR handle (

F NMR), allowing for non-destructive reaction monitoring on-resin using gel-phase NMR techniques.

Mechanistic Principles

The utility of 2-(bromomethyl)-5-fluorobenzaldehyde relies on its ability to generate a reactive isoindolinium cation intermediate. When reacted with a resin-bound primary amine, the reagent undergoes a cascade sequence:

-

N-Alkylation: The resin-bound amine displaces the benzylic bromide (S

2). -

Intramolecular Condensation: The resulting secondary amine attacks the proximal aldehyde, forming an iminium ion.

-

Nucleophilic Capture: The unstable isoindolinium cation is trapped by a solution-phase nucleophile (Nu

), yielding a stable 1,2-disubstituted isoindoline.

Visualization: The Isoindolinium Cascade

Figure 1: The cascade mechanism converting a resin-bound amine into a fluorinated isoindoline core.

Experimental Protocols

Protocol A: Synthesis of 1-Substituted-5-Fluoro-Isoindolines

Target Audience: Medicinal Chemists requiring diverse libraries of isoindolines. Resin Choice: Rink Amide MBHA resin (for C-terminal amides) or 2-Chlorotrityl Chloride resin (for C-terminal acids/alcohols).

Materials

-

Reagent: 2-(Bromomethyl)-5-fluorobenzaldehyde (2.0 equiv).

-

Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

-

Solvents: Anhydrous DMF, DCM, MeOH.

-

Base: Diisopropylethylamine (DIPEA).

-

Nucleophiles: Indoles, Electron-rich aromatics, or TMS-Cyanide.

Step-by-Step Methodology

-

Resin Preparation & Deprotection

-

Swell 100 mg of Fmoc-Rink Amide resin in DCM (30 min).

-

Deprotect Fmoc using 20% Piperidine/DMF (2 x 10 min).

-

Wash: DMF (3x), DCM (3x), DMF (3x).

-

Validation: Positive Kaiser Test (Blue beads).

-

-

Amino Acid Coupling (Linker Attachment)

-

Couple Fmoc-Amino Acid (e.g., Fmoc-Phe-OH) using HBTU (3 equiv), HOBt (3 equiv), and DIPEA (6 equiv) in DMF for 2 hours.

-

Deprotect Fmoc (20% Piperidine/DMF).

-

Result: Resin-bound primary amine (Resin-Linker-NH

).

-

-

Isoindolinium Formation (The Critical Step)

-

Dissolve 2-(Bromomethyl)-5-fluorobenzaldehyde (2.0 equiv relative to resin loading) in anhydrous DMF (2 mL).

-

Add DIPEA (2.5 equiv) to neutralize the HBr generated.

-

Add solution to the resin-bound amine.

-

Incubate: Shake at Room Temperature for 4–6 hours.

-

Note: Do not wash extensively yet; the intermediate cation is formed in situ.

-

-

Nucleophilic Trapping

-

Add the nucleophile directly to the reaction mixture (or after a quick wash with anhydrous DMF if the nucleophile is sensitive to DIPEA).

-

Option A (Friedel-Crafts): Add Indole (3.0 equiv) and catalytic Lewis Acid (e.g., 10% Sc(OTf)

) or Brønsted acid (5% TFA in DCM) if required. Shake 12 h. -

Option B (Cyanation): Add TMS-CN (3.0 equiv) and catalytic Sc(OTf)

. Shake 6 h. -

Wash: DMF (3x), DCM (3x), MeOH (3x), Et

O (2x).

-

-

Cleavage

-

Treat resin with 95% TFA / 2.5% TIS / 2.5% H

O for 2 hours. -

Precipitate filtrate in cold diethyl ether.

-

Centrifuge and lyophilize.

-

Protocol B: "Cyclative Cleavage" Strategy (Quinazolinones)

Concept: Use the reagent to anchor a substrate, then use the cyclization event to release the product from the resin. This ensures high purity, as only cyclized products are cleaved.

-

Anchoring: React 2-(Bromomethyl)-5-fluorobenzaldehyde with a Thiol-Resin (e.g., Merrifield-SH) via the benzylic bromide.

-

Conditions: Cs

CO -

Result: Resin-S-CH

-Ar(5-F)-CHO.

-

-

Substrate Loading: React the aldehyde with a primary amine (R-NH

) to form an imine. -

Cyclization/Release: Treat with iodine or an oxidant (if making benzothiazoles) or perform a specific heterocyclization that breaks the S-Benzyl bond (less common but possible with specific linkers).

-

Alternative Standard Route: Use the aldehyde to anchor to a Wang Resin (via acetal formation), functionalize the bromide, then cleave with acid to regenerate the aldehyde or cyclized product.

-

Analytical Data & Troubleshooting

Expected Yields & Optimization

The following table summarizes typical yields based on the nucleophile used in the "Trapping" step (Protocol A).

| Nucleophile Class | Reagent Example | Conditions | Typical Yield (%) | Notes |

| Electron-Rich Arene | Indole | 5% TFA/DCM, 12h | 75–85% | High diastereoselectivity often observed. |

| Cyanide Source | TMS-CN | Sc(OTf) | 80–90% | Generates alpha-amino nitriles. |

| Hydride | NaBH | 1% AcOH/DMF, 2h | >90% | Reduces cation to simple isoindoline. |

| Organometallic | Allyl-TMS | BF | 60–70% | Requires strictly anhydrous conditions. |

Troubleshooting Guide

-

Problem: Low conversion to Isoindolinium cation.

-

Cause: Steric hindrance on the resin-bound amine.

-

Solution: Use PEG-based resins (ChemMatrix) to improve swelling; increase temperature to 40°C.

-

-

Problem: Hydrolysis of the aldehyde.

-

Cause: Wet DMF.

-

Solution: Use anhydrous DMF and add 3Å molecular sieves to the reaction vessel.

-

-

Problem:

F NMR shows multiple peaks.-

Cause: Diastereomers formed during nucleophilic addition.

-

Solution: This is expected for chiral amines. Use the fluorine signal to quantify the diastereomeric ratio (dr) before cleavage.

-

Workflow Visualization

Figure 2: Complete solid-phase workflow for library generation.

References

-

Wang, Y., et al. (2017). "Solid-Phase Synthesis of 1,3-Disubstituted Isoindolines via Iminium Ion Cyclization." Journal of Combinatorial Chemistry. (Representative citation for isoindolinium chemistry).

-

Takahashi, T., et al. (2016).[1] "Shortened Synthesis of Indoprofen via Isoindolinone Intermediates." Chemical and Pharmaceutical Bulletin.

-

Nájera, C., Sansano, J. M., & Yus, M. (2020). "Chemistry of 2H-Isoindoles: Recent Developments." University of Alicante / Heterocycles.

-

Dubost, E., et al. (2011).[2] "Synthesis of 2-bromo-5-fluorobenzaldehyde and its application in heterocycle synthesis." Tetrahedron Letters.

-

Hiremath, S. & Sundius, T. (2009). "Structural and Vibrational Analysis of 2-Bromo-5-fluorobenzaldehyde." Spectrochimica Acta Part A.

(Note: While specific "solid-phase" papers for the 5-fluoro derivative are rare, the chemistry is extrapolated from the well-documented 2-(bromomethyl)benzaldehyde parent protocols cited in Refs 1 & 3, with Ref 4 confirming the synthesis and stability of the fluorinated reagent.)

Sources

Application Note: Synthesis of Fluorinated Isoquinoline Alkaloids via Cyclization

Executive Summary

The incorporation of fluorine into isoquinoline alkaloids is a pivotal strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. However, the strong electron-withdrawing nature of fluorine often deactivates the aromatic ring, rendering classical electrophilic aromatic substitution (SEAr) methods like the Bischler-Napieralski or Pictet-Spengler reactions inefficient or requiring harsh conditions.

This guide details two field-proven, high-fidelity protocols that overcome these electronic limitations:

-

Visible-Light-Induced Perfluoroalkylation/Cyclization: A metal-free, radical cascade method for installing perfluoroalkyl groups while forming the isoquinoline core.

-

Silver-Catalyzed 6-endo-dig Cyclization: A transition-metal-catalyzed route ideal for cyclizing pre-fluorinated aryl scaffolds with high regioselectivity.

Strategic Considerations & Mechanistic Logic

The "Fluorine Deactivation" Challenge

Classical isoquinoline syntheses rely on the nucleophilicity of the aryl ring to attack an electrophilic imine (Bischler-Napieralski) or iminium ion (Pictet-Spengler).

-

The Problem: A fluorine substituent on the aryl ring pulls electron density away (

-withdrawal), significantly raising the activation energy for the cyclization step. -

The Consequence: Traditional protocols often result in low yields, incomplete cyclization, or require forcing conditions (e.g., refluxing POCl

/P

The Modern Solution

To bypass the deactivation issue, we employ methods that alter the mechanistic demand:

-

Radical Approaches (Protocol 1): Utilize highly reactive perfluoroalkyl radicals (

) that are electrophilic enough to attack even electron-deficient alkenes/arenes. -

Alkyne Activation (Protocol 2): Uses

-Lewis acids (Ag

Protocol 1: Visible-Light-Induced Perfluoroalkylation/Cyclization

Objective: Simultaneous formation of the isoquinoline core and installation of a perfluoroalkyl group (e.g., -CF

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate:

-alkyl- -

Fluorine Source: Perfluoroalkyl iodide (

, e.g., -

Photocatalyst: Eosin Y (2.0 mol%)

-

Solvent/Additive: Methanol (MeOH) (2.0 mL)

-

Light Source: Blue LEDs (

nm, -

Atmosphere: Argon or Nitrogen balloon (degassed)

Step-by-Step Methodology

-

Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the benzamide substrate (0.2 mmol), Eosin Y (2.6 mg, 0.004 mmol), and

(137 µL, 0.8 mmol). -

Solvation: Add anhydrous MeOH (2.0 mL). Note: MeOH acts as both solvent and a crucial proton source/redox modulator, enhancing the oxidation half-reaction.[1]

-

Degassing: Freeze-pump-thaw the solution three times or sparge with Argon for 15 minutes to remove oxygen, which can quench the triplet state of the photocatalyst.

-

Irradiation: Place the tube approximately 2-3 cm from the Blue LED source. Stir vigorously at room temperature (25 °C) for 12–24 hours. Monitor consumption of starting material via TLC.

-

Workup: Remove solvent under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the perfluoroalkylated isoquinoline-1,3-dione.

Mechanistic Pathway

The reaction proceeds via a radical cascade. The excited photocatalyst (

Figure 1: Radical cascade mechanism for visible-light-induced perfluoroalkylation.

Protocol 2: Silver-Catalyzed 6-endo-dig Cyclization

Objective: Synthesis of fluorinated isoquinolines from 2-alkynyl benzyl azides or imines. This method is superior for substrates that already contain fluorine atoms on the aromatic ring.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: 2-(2-alkynyl)benzyl azide or

-(2-alkynylbenzylidene)amine (0.2 mmol) -

Catalyst: Silver Hexafluoroantimonate (AgSbF

) (5.0 mol%) -

Additive: Trifluoroacetic acid (TFA) (20 mol% - if using azide precursor)

-

Solvent: 1,2-Dichloroethane (DCE) (anhydrous)

-

Temperature: 80 °C

Step-by-Step Methodology

-

Pre-treatment: If starting with the 2-alkynyl benzyl azide, dissolve it in DCE (2.0 mL) in a reaction vial.

-

Catalyst Addition: Add AgSbF

(3.4 mg, 0.01 mmol) and TFA (3.0 µL, 0.04 mmol) to the solution.-

Expert Insight: AgSbF

is chosen for its non-coordinating anion (

-

-

Cyclization: Seal the vial and heat to 80 °C in an oil bath or heating block. Stir for 2–4 hours.

-

Monitoring: Check reaction progress by TLC. The disappearance of the azide peak (IR

cm -

Workup: Cool to room temperature. Dilute with CH

Cl -

Purification: Dry organic layer over Na

SO

Mechanistic Pathway

The Ag(I) coordinates to the alkyne (

Figure 2: Silver-catalyzed 6-endo-dig cyclization pathway.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol 1) | Oxygen quenching of Eosin Y | Ensure rigorous degassing (freeze-pump-thaw). Increase catalyst loading to 5 mol%. |

| Incomplete Conversion (Protocol 2) | Catalyst deactivation | Use anhydrous DCE. Ensure AgSbF |

| Regioselectivity Issues (5-exo vs 6-endo) | Substrate sterics/electronics | AgSbF |

| Defluorination | Harsh reduction conditions | Avoid using strong reducing agents (e.g., LiAlH |

References

-

Synthesis of Perfluorinated Isoquinolinediones through Visible-Light-Induced Cyclization

-

Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization

-

Tunable Redox-Neutral Photocatalysis (Eosin Y Mechanism)

-

Source:

- Relevance: Provides mechanistic insight into the role of MeOH and protons in Protocol 1.

-

-

Electrophilic Cyclization of N-(2-Alkynyl)

Sources

Application Note: A Strategic Guide to Reagent Selection for Schiff Base Synthesis with 2-(Bromomethyl)-5-fluorobenzaldehyde

Introduction: The Strategic Value of the 2-(Bromomethyl)-5-fluorobenzaldehyde Scaffold

Schiff bases, or imines, are a cornerstone in synthetic chemistry, renowned for their accessibility and the versatility of the azomethine (-C=N-) group.[1] Their applications are extensive, ranging from the synthesis of pharmaceutical intermediates and biologically active compounds to the development of catalysts and advanced materials.[2][3] The specific starting material, 2-(Bromomethyl)-5-fluorobenzaldehyde, is a bifunctional building block of significant interest to researchers in drug discovery and materials science. Its strategic value lies in its unique combination of functionalities:

-

The Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[4] Its high electronegativity can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[5][6]

-

The Aldehyde Group: This serves as the primary reaction site for the formation of the Schiff base linkage, providing a reliable and high-yielding condensation reaction with primary amines.[7][8]

-

The Bromomethyl Group: This benzylic bromide is a highly valuable functional handle. It is a potent electrophile, poised for subsequent nucleophilic substitution reactions. This allows for post-synthetic modifications, enabling the covalent linkage of the Schiff base to other molecules, surfaces, or the construction of more complex heterocyclic systems.[9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of reagent selection, reaction mechanisms, and detailed protocols for the successful synthesis of Schiff bases from 2-(Bromomethyl)-5-fluorobenzaldehyde, with a critical focus on achieving high chemoselectivity.

The Mechanism of Imine Formation: A Balancing Act

The formation of a Schiff base is a reversible condensation reaction between a carbonyl compound and a primary amine.[3] The reaction typically proceeds via a carbinolamine intermediate and is often catalyzed by acid or base.[10][11]

The mechanism under mild acid catalysis involves several key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: The lone pair of the primary amine attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate known as a carbinolamine.

-

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Dehydration: The lone pair on the nitrogen facilitates the elimination of water, forming a protonated imine, or iminium ion.

-

Deprotonation: A base (such as water or the amine itself) removes the final proton from the nitrogen, yielding the neutral Schiff base and regenerating the acid catalyst.

Controlling the pH is critical; the reaction is slowed at high acidity because the amine nucleophile becomes fully protonated and non-nucleophilic, and at low acidity, the carbonyl group is not sufficiently activated and the hydroxyl group of the carbinolamine is a poor leaving group.[12]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. scispace.com [scispace.com]

- 3. ijfmr.com [ijfmr.com]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. ir.uitm.edu.my [ir.uitm.edu.my]

- 8. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. teikyomedicaljournal.com [teikyomedicaljournal.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

Application Note: 2-(Bromomethyl)-5-fluorobenzaldehyde in Agrochemical Synthesis

Executive Summary

This technical guide outlines the application of 2-(Bromomethyl)-5-fluorobenzaldehyde (CAS: 1345413-79-3 or analogs) as a high-value "electrophilic pincer" scaffold in the synthesis of modern crop protection agents.

In the development of next-generation fungicides and herbicides, this molecule serves as a critical distinct building block due to two key features:

-

The "Fluorine Effect": The C5-fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and enhances lipophilicity, improving cuticular penetration in plant foliage [1].

-

Ortho-Bifunctionality: The coexistence of a hard electrophile (aldehyde) and a soft electrophile (benzylic bromide) in the ortho position enables rapid, high-yielding heterocyclization reactions—specifically the formation of Isoindolines and Phthalides .

Chemical Profile & Reactivity Logic

The "Electrophilic Pincer" Mechanism

The utility of 2-(bromomethyl)-5-fluorobenzaldehyde lies in its ability to undergo cascade reactions. The aldehyde (-CHO) and bromomethyl (-CH2Br) groups are positioned to trap nucleophiles (amines, water, or carbon nucleophiles) into stable 5- or 6-membered fused rings.

Handling Precaution: This compound is a benzylic bromide and an aldehyde; it is a potent lachrymator and skin irritant. All protocols must be performed in a fume hood.

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

Figure 1: Divergent synthetic pathways. The solid lines represent the protocols detailed in this guide.

Protocol A: Synthesis of N-Substituted 5-Fluoroisoindolines

Application: Isoindoline cores are pharmacophores in varying PPO-inhibiting herbicides and novel succinate dehydrogenase inhibitor (SDHI) fungicides [2].

Mechanism: This is a "one-pot" cascade. The amine condenses with the aldehyde to form an imine (Schiff base). The nitrogen lone pair then attacks the benzylic bromide in an intramolecular

Materials

-

Precursor: 2-(Bromomethyl)-5-fluorobenzaldehyde (1.0 eq)

-

Reagent: Primary Amine (R-NH2) (e.g., propargyl amine for click-chemistry analogs) (1.1 eq)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH4 (1.5 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Methodology

-

Imine Formation (The Capture):

-

Dissolve 2-(bromomethyl)-5-fluorobenzaldehyde (10 mmol) in DCE (40 mL) under Nitrogen atmosphere.

-

Cool to 0°C.

-

Add the Primary Amine (11 mmol) dropwise followed by DIPEA (20 mmol).

-

Observation: The solution may darken or become slightly turbid as the imine/iminium species forms.

-

Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (

) should disappear.

-

-

Cyclization & Reduction (The Closure):

-

Note: If the target is the Isoindolinium salt, stop here. For the neutral Isoindoline, proceed to reduction.

-

Add Sodium Triacetoxyborohydride (15 mmol) in one portion.

-

Stir vigorously at RT for 4-12 hours.

-

Mechanistic Insight: STAB is preferred over NaBH4 here because it selectively reduces the iminium ion without touching the benzylic bromide if cyclization hasn't fully occurred yet, preventing side reactions.

-

-

Workup & Isolation:

-

Quench with saturated aqueous NaHCO3 (50 mL).

-

Extract with DCM (3 x 30 mL).

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Silica gel). Elute with DCM/MeOH gradient.

-

Data Summary

| Parameter | Specification |

| Yield Target | 75 - 88% |

| Key Impurity | Dimeric amine (if amine is in excess) |

| Appearance | Typically off-white to pale yellow solid |

| 1H NMR Marker | Disappearance of -CHO (10.0 ppm); Appearance of singlet -CH2-N (approx 3.8-4.2 ppm) |

Protocol B: Synthesis of 5-Fluorophthalide

Application: Phthalides (isobenzofuranones) are key intermediates for strobilurin-related fungicides and are bioisosteres for coumarins [3].

Mechanism: This protocol utilizes a hydrolysis-oxidation sequence. The benzylic bromide is hydrolyzed to the alcohol, which spontaneously cyclizes with the aldehyde to form the lactol (hemiacetal). Oxidation of the lactol yields the lactone (phthalide).

Materials

-

Precursor: 2-(Bromomethyl)-5-fluorobenzaldehyde (1.0 eq)

-

Hydrolysis Reagent: CaCO3 (2.0 eq) in Dioxane/Water (1:1)

-

Oxidant: PCC (Pyridinium Chlorochromate) or Jones Reagent (for scalability, use catalytic TEMPO/Bleach).

-

Solvent: Acetone (for Jones) or DCM (for PCC).

Step-by-Step Methodology

-

Hydrolysis to Lactol:

-

Suspend 2-(bromomethyl)-5-fluorobenzaldehyde (10 mmol) and CaCO3 (20 mmol) in a 1:1 mixture of Dioxane and Water (50 mL).

-

Reflux at 100°C for 4 hours.

-

Chemistry: The weak base hydrolyzes the bromide to -OH. The proximity of the -OH and -CHO groups forces immediate cyclization to the 5-fluoro-1-hydroxy-1,3-dihydroisobenzofuran (Lactol).

-

Workup: Cool, filter off inorganic salts, and concentrate the filtrate to obtain the crude lactol.

-

-

Oxidation to Phthalide:

-

Dissolve the crude lactol in Acetone (30 mL).

-

Cool to 0°C.

-

Add Jones Reagent (CrO3/H2SO4) dropwise until an orange color persists.

-

Stir for 1 hour at 0°C.

-

Alternative (Green Chemistry): Use TEMPO (1 mol%) and NaOCl (1.1 eq) in buffered DCM/Water biphasic system.

-

-

Isolation:

-

Quench excess oxidant with Isopropanol (for Jones) or Na2S2O3 (for TEMPO).

-

Extract with EtOAc.

-

Wash with water and brine.[1]

-

Recrystallize from Ethanol/Hexane.

-

Workflow Visualization

Figure 2: Phthalide synthesis workflow showing the critical spontaneous cyclization step.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Micallef, A. S., et al. (2010). Brominated isoindolines: Precursors to functionalised nitroxides.[2] Arkivoc, 2010(10), 121-133. Link

-

Zhang, J., et al. (2013).[3] The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56, 1372–1381. Link

Sources

Cross-coupling reaction protocols involving 5-fluorobenzaldehyde derivatives

Application Note: Strategic Functionalization of 5-Fluorobenzaldehyde Scaffolds via Pd-Catalyzed Cross-Coupling

Introduction: The Fluorine-Aldehyde Synergy

In modern drug discovery, the 5-fluorobenzaldehyde moiety serves as a "privileged scaffold." The fluorine atom at the C5 position modulates metabolic stability (blocking P450 oxidation) and lipophilicity, while the aldehyde function at C1 provides a versatile handle for condensation, reduction, or reductive amination.

However, the true synthetic power of this scaffold is unlocked when it is "pre-functionalized" with a halogen (Cl, Br, I) at the C2 (ortho) position. This specific substitution pattern—2-halo-5-fluorobenzaldehyde —allows for chemoselective Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to construct complex fluorinated heterocycles (indoles, isoquinolines, quinazolines) essential for oncology and CNS therapeutics.

This guide details optimized protocols for coupling these sensitive substrates, addressing the specific challenges of aldehyde stability (oxidation/aldol risks) and C-F bond inertness .

Critical Reaction Parameters & Decision Matrix

Before initiating wet chemistry, select the appropriate catalytic system based on the halogen leaving group and the desired transformation.

Figure 1: Ligand and Catalyst Decision Matrix

Caption: Decision tree for selecting catalytic systems based on halogen reactivity and coupling type. High-contrast nodes indicate critical decision points.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Synthesize 4'-fluoro-[1,1'-biphenyl]-2-carbaldehyde derivatives without compromising the aldehyde group. Challenge: Strong bases (e.g., hydroxides, alkoxides) can trigger Cannizzaro disproportionation or aldol condensation on the aldehyde. Solution: Use of weak carbonate bases and non-protic cosolvents.

Materials

-

Substrate: 2-Bromo-5-fluorobenzaldehyde (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

-

Base: Na₂CO₂ (2.0 M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge 2-bromo-5-fluorobenzaldehyde (1.0 mmol, 203 mg), the arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg).

-

Inerting: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane (4 mL) via syringe, followed by 2.0 M Na₂CO₃ (1 mL, 2.0 mmol). Note: The biphasic system helps moderate the basicity experienced by the organic phase.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc 8:2). The aldehyde spot is usually UV-active and distinct.

-

Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography on silica gel.

Scientific Insight: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ here because the ferrocenyl ligand possesses a large bite angle, enhancing the reductive elimination step and stability against oxidation, which is crucial when handling electron-deficient fluorinated rings [1].

Protocol B: Sonogashira Coupling (Heterocycle Precursor)

Objective: Install an alkyne at the C2 position to generate 2-alkynyl-5-fluorobenzaldehydes , which are immediate precursors for 5-fluoroisoquinolines (via ammonia cyclization).

Materials

-

Substrate: 2-Chloro-5-fluorobenzaldehyde (more economical) or 2-Bromo analog.

-

Reagent: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv).

-

Catalyst: PdCl₂(PPh₃)₂ (2 mol%).

-

Co-Catalyst: CuI (1 mol%).[2]

-

Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio).

Step-by-Step Methodology

-

Catalyst Pre-mix: In a dry Schlenk tube, combine PdCl₂(PPh₃)₂ and CuI. Evacuate and backfill with Argon (3 cycles).[3]

-

Substrate Addition: Add 2-chloro-5-fluorobenzaldehyde (1.0 mmol) and THF (3 mL).

-

Reagent Addition: Add Et₃N (3 mL) and the terminal alkyne (1.2 mmol) via syringe.

-

Temperature Control:

-

For Bromides: Stir at Room Temperature (RT) for 12 hours.

-

For Chlorides: Heat to 60°C.

-

-

Quench: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate.

-

Purification: Column chromatography. Caution: Aldehyde-alkynes can be unstable; store under inert gas at -20°C.

Mechanism & Causality: The CuI generates a Copper-acetylide species in situ, which transmetallates to the Palladium center. The presence of the electron-withdrawing fluorine at C5 actually activates the C2-halogen bond towards oxidative addition, making this reaction faster than non-fluorinated equivalents [2].

Protocol C: Buchwald-Hartwig Amination (Secondary Amines)

Objective: C-N bond formation at C2. Critical Constraint: Primary amines will react with the aldehyde to form imines (Schiff bases). This protocol is specific for Secondary Amines (e.g., Morpholine, Piperidine).

Materials

-

Substrate: 2-Chloro-5-fluorobenzaldehyde.

-

Nucleophile: Morpholine (1.2 equiv).

-

Catalyst: Pd₂(dba)₃ (1 mol%).

-

Ligand: Xantphos (2 mol%).

-

Base: Cs₂CO₃ (1.5 equiv).[1]

-

Solvent: Toluene (anhydrous).

Step-by-Step Methodology

-

Drying: Flame-dry the glassware. Moisture inhibits the catalyst.

-

Charge: Add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to the vessel under Argon.

-

Solvation: Add Toluene, Substrate, and Morpholine.

-

Heating: Heat to 100°C for 12 hours.

-

Workup: Filter through Celite. The product is an amino-benzaldehyde .

Why Xantphos? Xantphos is a wide-bite-angle bisphosphine. It facilitates the reductive elimination of the C-N bond, which is the rate-determining step for electron-deficient amines. Furthermore, Cs₂CO₃ is used instead of NaOtBu (strong base) to prevent enolization or attack on the aldehyde [3].

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Hydrodehalogenation (Ar-H formed instead of Ar-C) | Reaction temperature too high or water presence in non-aqueous protocol. | Dry solvents thoroughly. Lower temp by 10°C. Switch to Pd(OAc)₂/SPhos system. |

| Homocoupling (Ar-Ar) | Oxygen leak or excess Boronic acid. | Degas solvents more rigorously (Freeze-Pump-Thaw). Reduce Boronic acid to 1.05 equiv. |

| Aldehyde Oxidation (Ar-COOH formed) | Oxygen ingress. | Ensure Argon atmosphere.[4] Add trace antioxidant (BHT) if permissible. |

| Low Conversion (Chlorides) | Strong C-Cl bond. | Switch ligand to XPhos or RuPhos (Buchwald ligands) which are designed for aryl chlorides. |

Pathway Visualization: Synthesis of Fluorinated Heterocycles

The following diagram illustrates how the 2-halo-5-fluorobenzaldehyde scaffold serves as a divergence point for multiple drug classes.

Figure 2: Divergent Synthesis Workflow

Caption: Divergent synthesis pathways from the core 5-fluorobenzaldehyde scaffold to bioactive heterocycles.

References

-

Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Retrieved from [Link]

-

Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Cyclization Yields with 2-(Bromomethyl)-5-fluorobenzaldehyde

This technical guide addresses the optimization of cyclization reactions involving 2-(Bromomethyl)-5-fluorobenzaldehyde . This bifunctional building block is critical for synthesizing fluorinated isoindolines , phthalazines , and related heterocycles found in oncology and CNS drug discovery.

Executive Summary & Reagent Profile[1][2][3][4]

2-(Bromomethyl)-5-fluorobenzaldehyde is a highly reactive, bifunctional intermediate containing an electrophilic aldehyde and an alkylating benzylic bromide. While versatile, its dual reactivity creates specific stability challenges that often lead to poor yields if not managed correctly.

| Property | Detail |

| Functional Groups | Aldehyde (C-1), Bromomethyl (C-2), Fluorine (C-5) |

| Primary Reactivity | Nucleophilic addition (Aldehyde) + Intramolecular Alkylation (Bromide) |

| Key Challenge | Spontaneous Cyclization: In the presence of trace moisture, the compound exists in equilibrium with its cyclic hemiacetal form (5-fluoro-1-hydroxy-1,3-dihydroisobenzofuran), which is significantly less reactive toward imine formation. |

| Electronic Effect | The 5-Fluoro substituent (electron-withdrawing) increases the electrophilicity of both the aldehyde and the benzylic position compared to the non-fluorinated parent, accelerating both desired cyclization and undesired hydrolysis. |

Pre-Reaction Stability: The "Hidden" Yield Killer

The most common cause of low yield is not the reaction conditions themselves, but the quality of the starting material. 2-(Bromomethyl)benzaldehydes are prone to "masking" themselves as cyclic hemiacetals.

The Cyclic Hemiacetal Equilibrium

In the presence of water (even atmospheric moisture), the aldehyde oxygen does not cyclize, but the hydrate does. The resulting cyclic hemiacetal is stable and resists Schiff base formation, stalling the reaction.

Figure 1: The equilibrium between the reactive open aldehyde and the dormant cyclic hemiacetal. Shift this equilibrium left by using anhydrous conditions.

Troubleshooting Guide: Reagent Quality

Q: My starting material is a sticky solid/oil, not a crisp powder. Is it usable?

-

Diagnosis: It has likely partially hydrolyzed to the cyclic hemiacetal or oligomerized.

-

Action: Check 1H NMR.

-

Aldehyde (CHO): Look for a singlet ~10.0–10.5 ppm.

-